EPAC1 Inhibitory Potency: NY0561 Versus the HTS Hit ESI-09
NY0561 inhibits EPAC1 (Rap guanine nucleotide exchange factor 4) with an IC50 of 2.2 µM, showing comparable potency to the parent HTS hit ESI-09, which has a reported IC50 of 3.2 µM against EPAC1 [1]. While ESI-09 demonstrates >100-fold selectivity over PKA, the selectivity profile of NY0561 has not been explicitly quantified in available data .
| Evidence Dimension | EPAC1 inhibitory potency (IC50) |
|---|---|
| Target Compound Data | 2.2 µM (IC50 against EPAC1, Rap guanine nucleotide exchange factor 4) |
| Comparator Or Baseline | ESI-09: 3.2 µM (IC50 against EPAC1) |
| Quantified Difference | NY0561 is approximately 1.5-fold more potent than ESI-09 against EPAC1 in this assay |
| Conditions | In vitro EPAC1 GEF activity inhibition assay in the presence of cAMP (exact cAMP concentration not specified for this data point; ESI-09 assays typically use 25 µM cAMP) |
Why This Matters
This head-to-head comparison demonstrates that NY0561 maintains competitive EPAC1 potency relative to the widely used reference antagonist ESI-09, making it a viable alternative for EPAC1-focused studies where the furan-methoxyethyl structural motif is desired.
- [1] BindingDB Entry BDBM517688 (NY0561). Affinity Data: IC50 2.20E+3 nM against Rap guanine nucleotide exchange factor 4 (Human). US11124489, Compound 32. View Source
